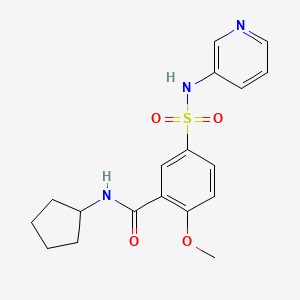![molecular formula C10H4F9NOS2 B4914324 N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4914324.png)
N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of trifluoromethylsulfanyl groups attached to a phenyl ring, along with a trifluoroacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 3,5-bis(trifluoromethylsulfanyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,5-bis(trifluoromethylsulfanyl)aniline and trifluoroacetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, usually around room temperature to 50°C.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to thiols or other reduced forms.
Substitution: The trifluoromethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with trifluoromethyl groups, used as a reagent in organic synthesis.
Trifluoromethanesulfonic anhydride: A related compound used in triflation reactions.
Trifluoromethanesulfonimide: Known for its strong electron-withdrawing properties and used in various chemical transformations.
Uniqueness
N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide is unique due to the presence of both trifluoromethylsulfanyl and trifluoroacetamide groups, which impart distinct chemical and physical properties. These features make it a valuable compound for specialized applications in research and industry.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethylsulfanyl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F9NOS2/c11-8(12,13)7(21)20-4-1-5(22-9(14,15)16)3-6(2-4)23-10(17,18)19/h1-3H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPYHKUYRQCYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F9NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(5E)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid](/img/structure/B4914249.png)
![2-{1-(2-fluorobenzyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4914250.png)
![4,7-dimethyl-1,5-dioxido-[1,2,5]oxadiazolo[3,4-d]pyridazine-5,6-diium 6-oxide](/img/structure/B4914257.png)

![{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4914276.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4914277.png)
![6-[4-(3-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4914281.png)
![3-{[1-(4-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4914286.png)
![6-methyl-N-propyl-5-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B4914291.png)
![2-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4914302.png)
![3-[(2,4-Dichlorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4914305.png)
![2-bromo-4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate](/img/structure/B4914310.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B4914316.png)
![(5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4914317.png)
